1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole
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Overview
Description
1-Ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of an ethyl group at the first position and a 4-fluorophenyl group at the second position of the benzodiazole ring
Mechanism of Action
Target of Action
Benzodiazole compounds often interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole involves interactions with its targets, leading to changes in their function
Biochemical Pathways
It’s known that benzodiazole compounds can influence various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound can interact with receptor proteins, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in signal transduction and cellular communication . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness and impact on cellular function. In vitro studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can induce significant changes in physiological and biochemical parameters . High doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models, emphasizing the need for careful dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins, affecting its localization and accumulation . The distribution of this compound within different tissues can influence its therapeutic and toxic effects, making it essential to understand its transport dynamics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the benzodiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or alkylating agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various applications.
Comparison with Similar Compounds
1-Ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-Methyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-(4-chlorophenyl)-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Ethyl-2-(4-bromophenyl)-1H-1,3-benzodiazole: Similar structure but with a bromine atom instead of a fluorine atom.
Properties
IUPAC Name |
1-ethyl-2-(4-fluorophenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRUYSDIWTUTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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